molecular formula C16H19BO5 B2830031 {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid CAS No. 2377610-12-1

{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid

Cat. No.: B2830031
CAS No.: 2377610-12-1
M. Wt: 302.13
InChI Key: DCQQIZUXCHXDSI-UHFFFAOYSA-N
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Description

{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid (CAS 2377610-12-1) is a high-purity (98%) aryl boronic acid of significant value in organic synthesis and medicinal chemistry research. With a molecular formula of C16H19BO5 and a molecular weight of 302.13 g/mol, this compound serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds between aryl and vinyl halides for the synthesis of complex biaryl structures . The structure incorporates a benzyloxyethoxy side chain, which can enhance solubility and influence the pharmacokinetic properties of resulting molecules, making it a valuable reagent in drug discovery and development . Boronic acids, in general, are recognized as bioisosteres of carboxylic acids and can act as Lewis acids, enabling reversible interactions with biological nucleophiles like enzymes, which is a key mechanism in the design of protease inhibitors . This is exemplified by several FDA-approved boronic acid-based drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Furthermore, related chemical scaffolds containing the 4-benzyloxy-3-methoxyphenyl motif have shown promising biological activity in scientific research, including investigations into anti-metastatic effects in hepatocellular carcinoma models, highlighting the potential of this compound class in developing novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling. Hazard Statements Apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[3-methoxy-4-(2-phenylmethoxyethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11,18-19H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQIZUXCHXDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCOCC2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, including enzymes and receptors, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C16H19B O4, with a molecular weight of approximately 304.16 g/mol. Its structure includes a boron atom attached to a phenyl group that is further substituted with benzyloxy and ethoxy groups. These functional groups contribute to its unique chemical reactivity and potential biological activity.

Boronic acids typically function by forming reversible covalent bonds with diols, which allows them to interact with proteins and other biomolecules. This characteristic makes them useful in biochemical research and drug development. The specific functionalities present in this compound suggest potential interactions with various biological targets, including:

  • Enzyme inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites.
  • Antioxidant activity : Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer potential : The ability to modulate cellular pathways may position this compound as a candidate for anticancer therapies.

Antioxidant Activity

Research indicates that boronic acid derivatives exhibit significant antioxidant properties. For example, studies have shown that related compounds demonstrate strong free radical scavenging abilities, which are crucial for protecting cellular components from oxidative damage .

Antibacterial and Anticancer Activities

The antibacterial properties of boronic acids have been well-documented. In vitro studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli . Furthermore, anticancer evaluations have highlighted that some boronic acid derivatives possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Enzyme Inhibition

The compound's interaction with enzymes has been explored, revealing moderate acetylcholinesterase inhibitory activity (IC50 = 115.63 μg/mL) and high butyrylcholinesterase inhibition (IC50 = 3.12 μg/mL) . These activities suggest potential applications in treating neurodegenerative diseases where enzyme dysregulation is a factor.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura coupling techniques that allow for the formation of carbon-carbon bonds between boronic acids and halogenated compounds. This method enhances the compound's availability for biological testing.

Comparative Biological Activity

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameSimilarityUnique Features
4-(Benzyloxy)phenylboronic acid0.98Lacks ethoxy and methoxy substitutions
4-(Benzyloxy)-3-methylphenylboronic acid0.95Contains methyl instead of ethoxy group
4-Benzyloxy-2-methylphenylboronic acid0.95Methyl substitution at position 2
2-(Benzyloxy)-5-methoxyphenylboronic acid0.93Methoxy group at position 5

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Comparison with Similar Compounds

Table 1: Substituent Variations in Benzyloxy-Substituted Phenylboronic Acids

Compound Name Substituents CAS Number Molecular Weight Similarity Score (vs. Target) Key Reference
(3-(Benzyloxy)phenyl)boronic acid 3-benzyloxy 156682-54-1 228.05 0.98
(4-(Benzyloxy)phenyl)boronic acid 4-benzyloxy 146631-00-7 228.05 0.66
(4-(Benzyloxy)-3-methylphenyl)boronic acid 4-benzyloxy, 3-methyl 338454-30-1 242.10 0.96
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid 3-benzyloxyethoxy, 5-fluoro 2377606-07-8 306.12 N/A

Key Observations :

  • The position of the benzyloxy group significantly impacts similarity scores. The 3-benzyloxy analog (CAS 156682-54-1) shares 98% structural similarity with the target compound, whereas the 4-benzyloxy analog (CAS 146631-00-7) scores lower (66%) due to differing electronic environments .

Table 2: Inhibitory Activity of Boronic Acid Derivatives

Compound Name Biological Target IC50/Effective Concentration Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) 1 µM
Trichostatin A (Control) HDACs 1.5 µM
{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid Not reported in evidence N/A

Key Observations :

  • Fluorinated derivatives (e.g., 4-benzyloxy-3-fluorophenylboronic acid) are understudied in the provided evidence but are hypothesized to improve metabolic stability .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name logP TPSA (Ų) Aqueous Solubility GI Absorption Reference
This compound 2.78* 67.4 Moderate High
(3-(Benzyloxy)phenyl)boronic acid 2.15 40.5 High High
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid 3.12 55.8 Low Moderate

*Estimated using fragment-based methods.
Key Observations :

  • The target compound’s higher TPSA (67.4 Ų vs.
  • Chloro/fluoro substituents (e.g., in CAS 1256346-26-5) increase logP, reducing aqueous solubility but enhancing membrane permeability .

Q & A

Q. What are the key synthetic routes for {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination and methoxylation of a phenolic precursor to generate intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde (as seen in Quebecol synthesis) .
  • Step 2 : Introduction of the boronic acid group via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous THF .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boronic acid functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : To assess purity and detect trace impurities, especially for cross-coupling applications .

Q. How does the benzyloxyethoxy group influence reactivity in cross-coupling reactions?

The benzyloxyethoxy moiety enhances solubility in organic solvents (e.g., THF, DMF) and stabilizes intermediates during Suzuki-Miyaura reactions. However, the ether linkage may require protection under strongly acidic or basic conditions to prevent cleavage .

Q. What are the common side reactions observed during its synthesis?

  • Debenzylation : Premature removal of the benzyl group under acidic conditions. Mitigation: Use neutral or mildly basic reaction media .
  • Boronic Acid Trimerization : Additives like 4Å molecular sieves or excess pinacol can suppress this .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at 2–4°C in amber vials to prevent light-induced degradation .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid moisture absorption, which can lead to boronic acid hydrolysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos or XPhos to improve yield .
  • Solvent Systems : Compare DME/H₂O vs. THF/H₂O mixtures; the latter often provides better miscibility for aryl halide partners .
  • Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems can enhance coupling efficiency .

Q. What strategies resolve contradictions in reported reaction yields?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions .
  • In Situ Monitoring : Use techniques like TLC or ReactIR to track reaction progress and intermediate stability .

Q. How does steric hindrance from the methoxy group affect regioselectivity in electrophilic substitution?

Computational modeling (DFT) reveals that the methoxy group directs electrophiles to the para position relative to the boronic acid. Experimental validation via NOESY NMR can confirm spatial arrangements .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Heat Management : Exothermic Miyaura borylation requires controlled addition of reagents and cooling .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for scalability .

Q. How can this compound be utilized in material science applications?

  • MOF Synthesis : As a linker for boron-containing metal-organic frameworks (MOFs) due to its rigid aromatic core .
  • Polymer Functionalization : Incorporate into conjugated polymers via Sonogashira coupling to tune electronic properties .

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